molecular formula C27H24ClN5O3S B11964766 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11964766
M. Wt: 534.0 g/mol
InChI Key: YBEVYVBVWLCDDU-TZPPTGNISA-N
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Description

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed through a condensation reaction between a hydrazine derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The compound’s triazole ring and sulfanyl group may interact with specific enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its triazole ring, sulfanyl group, and hydrazide moiety contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C27H24ClN5O3S

Molecular Weight

534.0 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C27H24ClN5O3S/c1-35-23-12-8-20(9-13-23)26-31-32-27(33(26)22-10-14-24(36-2)15-11-22)37-18-25(34)30-29-17-21(28)16-19-6-4-3-5-7-19/h3-17H,18H2,1-2H3,(H,30,34)/b21-16-,29-17+

InChI Key

YBEVYVBVWLCDDU-TZPPTGNISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl

Origin of Product

United States

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